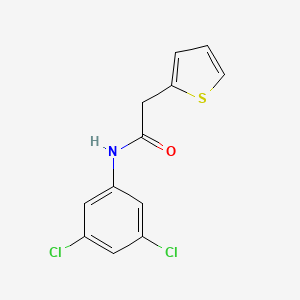

N-(3,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide

Description

N-(3,5-Dichlorophenyl)-2-(thiophen-2-yl)acetamide is an acetamide derivative featuring a 3,5-dichlorophenyl group attached to the amide nitrogen and a thiophen-2-yl substituent on the acetyl moiety. Its molecular formula is C₁₂H₉Cl₂NOS, with a molecular weight of 286.18 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms with the aromatic heterocyclic thiophene ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NOS/c13-8-4-9(14)6-10(5-8)15-12(16)7-11-2-1-3-17-11/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOXAVNNQIHPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Comparisons

Substituent Effects on Crystal Geometry

The crystal structures of N-(aryl)-2,2,2-trichloro-acetamides (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide, 35DCPTCA) reveal that meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters lattice parameters and molecular packing. For example:

- 35DCPTCA crystallizes in a monoclinic system (space group P2₁/c) with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (35DMPTCA) has two molecules per asymmetric unit due to steric effects from methyl groups .

- The introduction of a nitro group (e.g., 3NPTCA ) reduces symmetry and increases planarity of the amide group compared to chloro or methyl substituents .

Table 1: Crystal Parameters of Selected Acetamide Analogues

Conformational Flexibility

In 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , three molecules in the asymmetric unit exhibit dihedral angles of 54.8°–77.5° between dichlorophenyl and pyrazolyl rings, influenced by steric repulsion and hydrogen bonding . The thiophen-2-yl group in the target compound may similarly induce conformational variability due to its smaller size compared to bulkier substituents like naphthalene .

Urease Inhibition

- N-((5-Methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide (4f) : IC₅₀ = 17.1 µg/mL, attributed to thiophene’s electron-withdrawing effects enhancing metal chelation .

- N-(3,5-Dichlorophenyl)-2-(thiophen-2-yl)acetamide : The thiophene ring may similarly coordinate Ni²⁺ in urease, but chlorine’s electron-withdrawing nature could reduce efficacy compared to sulfonamide derivatives .

Antimicrobial Activity

- N-((5-(3,5-Dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide (4e): 67% inhibition against Pseudomonas aeruginosa at 1000 µg .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves coupling 3,5-dichloroaniline with a thiophene-containing acetyl chloride derivative. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane or THF) and a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation. Maintain temperatures between 0–5°C during active ester formation to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures can achieve >95% purity. Monitor progress via TLC .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : - and -NMR to confirm the integration of aromatic protons (e.g., dichlorophenyl and thiophene rings) and the acetamide backbone. Look for characteristic shifts: thiophene protons at δ 6.8–7.5 ppm and NH protons at δ 8.0–10.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify the molecular ion peak (e.g., [M+H] at m/z ~314) and isotopic patterns consistent with chlorine atoms .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.

- Data Collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (e.g., space group P2/c) provides bond lengths, angles, and intermolecular interactions (e.g., Cl···π contacts) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes like α-glucosidase or elastase). Parameterize the thiophene and dichlorophenyl moieties for hydrophobic binding pockets .

- QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC values from bioassays. Validate models using leave-one-out cross-validation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determinations.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability (e.g., oxidation of the thiophene ring) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC at 25°C and 40°C.

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility, which is typically low (~0.1 mg/mL in water) .

Q. What structural modifications enhance selectivity for specific biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.